3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one
CAS No.:
Cat. No.: VC11171918
Molecular Formula: C13H17N3O2
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H17N3O2 |
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Molecular Weight | 247.29 g/mol |
IUPAC Name | 3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one |
Standard InChI | InChI=1S/C13H17N3O2/c17-13-14-11-3-1-2-4-12(11)16(13)6-5-15-7-9-18-10-8-15/h1-4H,5-10H2,(H,14,17) |
Standard InChI Key | RMEAFCJCLSMPTA-UHFFFAOYSA-N |
Canonical SMILES | C1COCCN1CCN2C3=CC=CC=C3NC2=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-(2-Morpholin-4-ylethyl)-1H-benzimidazol-2-one consists of a benzimidazol-2-one core fused with a morpholine moiety via a two-carbon ethyl spacer. The benzimidazol-2-one system comprises a bicyclic structure with a ketone group at the 2-position, while the morpholine group introduces a six-membered ring containing one oxygen and one nitrogen atom. Key structural attributes include:
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Molecular weight: ~261.28 g/mol.
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IUPAC name: 3-[2-(Morpholin-4-yl)ethyl]-1H-benzimidazol-2-one.
The presence of the morpholine group enhances solubility in polar solvents and may influence receptor-binding interactions through hydrogen bonding .
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of 3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one likely follows a multi-step protocol analogous to related benzimidazole derivatives:
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Benzimidazol-2-one Core Formation:
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N-Alkylation with Morpholine-Ethyl Groups:
Yield Optimization
Key factors influencing reaction efficiency:
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Temperature: Microwave irradiation reduces reaction times from hours to minutes while improving yields (e.g., 72–85% for analogs ).
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Base Selection: Potassium carbonate outperforms weaker bases in deprotonating the benzimidazole nitrogen .
Pharmacological Profile and Mechanisms
The morpholine-ethyl side chain may enhance binding to enzyme active sites through:
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Hydrogen bonding with morpholine’s oxygen atom.
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Hydrophobic interactions from the ethyl spacer.
Anticancer Activity
Benzimidazole-chalcone hybrids with morpholine groups exhibit potent cytotoxicity:
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Compound 23a (structurally similar): IC50 = 3.2 μM against MCF-7 breast cancer cells .
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Proposed mechanism: Disruption of microtubule assembly and induction of apoptosis .
Therapeutic Applications and Future Directions
Neurodegenerative Diseases
Dual AChE/MAO-B inhibition positions this compound as a candidate for Alzheimer’s disease therapy. The morpholine group may improve blood-brain barrier permeability compared to simpler benzimidazoles .
Inflammation and Pain Management
COX-2 selectivity ratios (COX-2/COX-1 = 0.12 for analog 2b) suggest potential as non-ulcerogenic anti-inflammatory agents .
Antimicrobial Applications
While direct data are lacking, morpholine-benzimidazole hybrids inhibit Staphylococcus aureus (MIC = 8–16 μg/mL) .
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